

Physicochemical data of (S)-1-(4-Fluorophenyl)ethanol

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Compound of Interest

Compound Name: (S)-1-(4-Fluorophenyl)ethanol

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An In-depth Technical Guide on the Physicochemical Properties of **(S)-1-(4-Fluorophenyl)ethanol**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of **(S)-1-(4-Fluorophenyl)ethanol**, a key chiral intermediate in the development of pharmaceuticals and fine chemicals.^[1] Its utility as a chiral synthon makes a thorough understanding of its characteristics essential for its effective application in organic synthesis.

Core Physicochemical Data

The fundamental physicochemical properties of **(S)-1-(4-Fluorophenyl)ethanol** are summarized below. These values are critical for its handling, reaction setup, and purification.

Property	Value	Reference
CAS Number	101219-73-2	[2] [3]
Molecular Formula	C ₈ H ₉ FO	[2] [4]
Molecular Weight	140.15 g/mol	[2] [4]
Appearance	Clear colorless liquid	[2]
Boiling Point	216.2 °C at 760 mmHg 90-92 °C at 7 mmHg	[2] [5]
Density	1.111 g/mL at 25 °C	[2] [6]
Refractive Index	n _{20/D} 1.502	[2] [6]
Specific Optical Rotation	[α] _{20/D} -49.0° (c=1 in Chloroform)[α] _D 25 = -46.3 (c=1.00 in CHCl ₃)	[2] [6] [7]
pKa	14.36 ± 0.20 (Predicted)	[5]
Flash Point	90.6 °C	[2]
Solubility	Soluble in organic solvents such as chloroform and ethanol. Limited solubility in water.	[2] [3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **(S)-1-(4-Fluorophenyl)ethanol**.

Technique	Key Features
¹ H NMR	The proton NMR spectrum provides distinct signals for the methyl, methine, and aromatic protons.[8]
¹³ C NMR	The carbon NMR spectrum shows characteristic peaks for the different carbon environments within the molecule.[7][9]
IR Spectroscopy	The infrared spectrum displays a broad absorption band characteristic of the O-H stretching of the alcohol group.[9]
Mass Spectrometry	Mass spectral data confirms the molecular weight of the compound.[10]

Experimental Protocols

Detailed methodologies for the synthesis and chiral analysis of **(S)-1-(4-Fluorophenyl)ethanol** are outlined below.

Asymmetric Synthesis via Biocatalytic Reduction

This protocol describes the enantioselective synthesis of **(S)-1-(4-Fluorophenyl)ethanol** from 4'-fluoroacetophenone using a biocatalyst, a method known for its high enantioselectivity and environmentally friendly conditions.[11]

1. Catalyst Preparation:

- A culture of a suitable microorganism (e.g., a specific yeast or bacterial strain known for anti-Prelog stereospecific carbonyl reduction) is grown in an appropriate sterile medium.[12]
- Cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer).

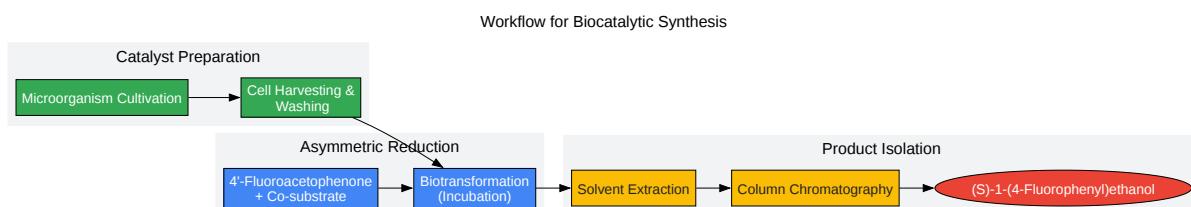
2. Biotransformation:

- The harvested cells are re-suspended in a buffer.

- The substrate, 4'-fluoroacetophenone, is added to the cell suspension. A co-substrate, such as glucose, is often included for cofactor regeneration (NADH/NADPH).
- The reaction mixture is incubated under controlled temperature and agitation for a specified period (e.g., 24-48 hours). Reaction progress is monitored by TLC or GC.

3. Extraction and Purification:

- Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- The crude product is purified by silica gel column chromatography to yield pure **(S)-1-(4-Fluorophenyl)ethanol**.



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Biocatalytic synthesis workflow.

Chiral Purity Analysis by HPLC

The enantiomeric excess (e.e.) of the synthesized alcohol is a critical quality parameter. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this determination. [13][14]

1. System and Column:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. For example, a column with a cellulose or amylose derivative like Chiralcel® OD-H.[13]

2. Mobile Phase Preparation:

- A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol modifier, such as isopropanol (e.g., 90:10 v/v).[13]
- All solvents must be HPLC grade, filtered, and degassed before use.

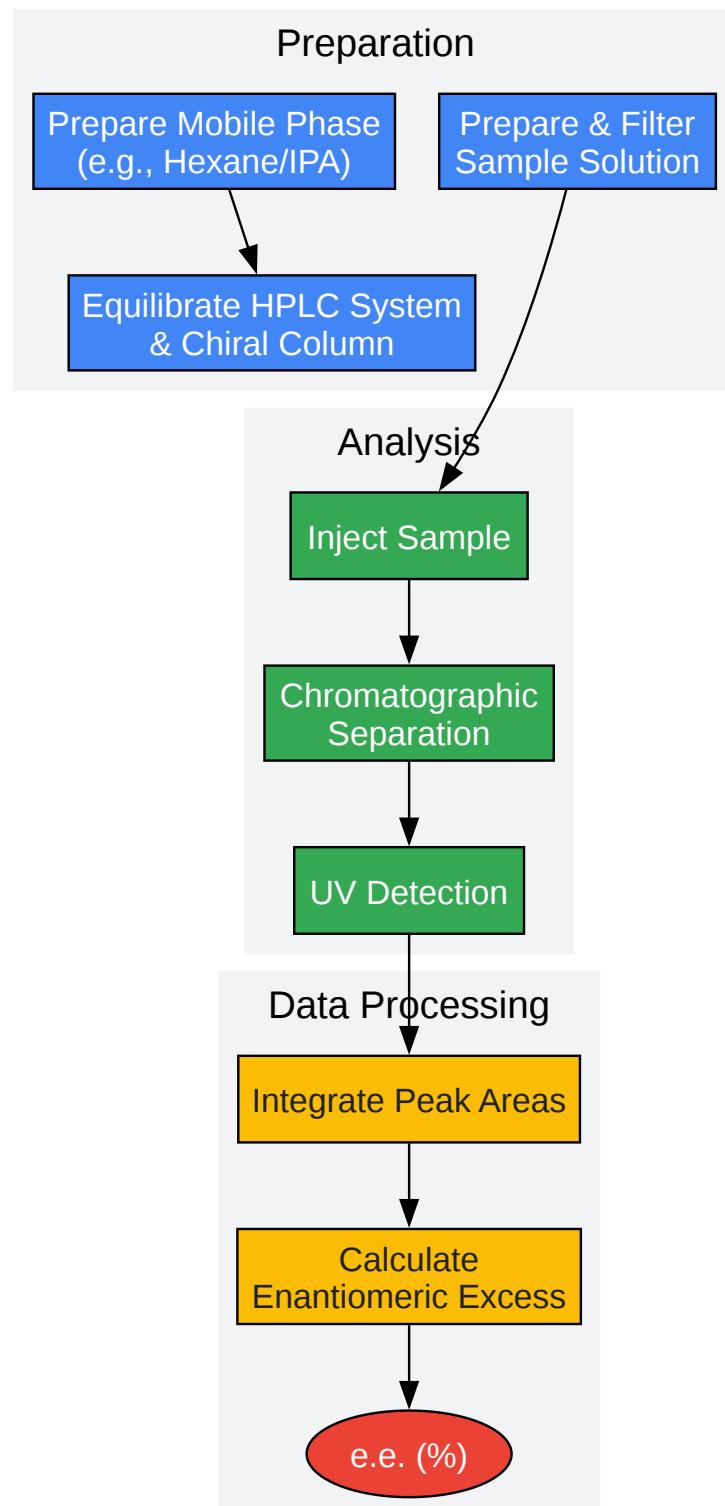
3. Sample Preparation and Analysis:

- Prepare a dilute solution of the **(S)-1-(4-Fluorophenyl)ethanol** sample in the mobile phase (e.g., 0.1 mg/mL).
- Filter the sample through a 0.45 μm syringe filter.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks.

4. Data Interpretation:

- The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: $\text{e.e. } (\%) = [(\text{Area}_S - \text{Area}_R) / (\text{Area}_S + \text{Area}_R)] * 100$.

Workflow for Chiral HPLC Analysis

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Chiral purity analysis workflow.

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